molecular formula C21H26N2O3S B2536885 N-(3,4-dimethylphenyl)-2-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)-3-phenylpropanamide CAS No. 477889-90-0

N-(3,4-dimethylphenyl)-2-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)-3-phenylpropanamide

Katalognummer: B2536885
CAS-Nummer: 477889-90-0
Molekulargewicht: 386.51
InChI-Schlüssel: FZUWCWYLMFHQOH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3,4-Dimethylphenyl)-2-(1,1-dioxo-1λ⁶~,4-thiazinan-4-yl)-3-phenylpropanamide is a synthetic organic compound characterized by a propanamide backbone substituted with a 3,4-dimethylphenyl group at the N-terminus and a 1,1-dioxothiazinan-4-yl moiety at the C2 position. Its structural complexity arises from the sulfone-containing thiazinan ring (1,1-dioxo modification) and the aromatic substituents, which may confer unique physicochemical and pharmacological properties.

Eigenschaften

IUPAC Name

N-(3,4-dimethylphenyl)-2-(1,1-dioxo-1,4-thiazinan-4-yl)-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O3S/c1-16-8-9-19(14-17(16)2)22-21(24)20(15-18-6-4-3-5-7-18)23-10-12-27(25,26)13-11-23/h3-9,14,20H,10-13,15H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZUWCWYLMFHQOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(CC2=CC=CC=C2)N3CCS(=O)(=O)CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N-(3,4-dimethylphenyl)-2-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)-3-phenylpropanamide is a compound of significant interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C18H22N2O2SC_{18}H_{22}N_{2}O_{2}S with a complex structure that includes a thiazine ring and two aromatic systems. The presence of the dimethylphenyl group and the thiazine moiety suggests potential interactions with biological targets relevant to drug development.

Pharmacological Effects

Research has indicated that compounds related to thiazine structures can exhibit a range of pharmacological effects:

  • Antimicrobial Activity : Certain thiazine derivatives have shown effectiveness against various bacterial strains.
  • Anti-inflammatory Properties : Compounds similar to this one have been noted for their ability to reduce inflammation in animal models.
  • Antitumor Effects : Some studies suggest potential cytotoxicity against cancer cell lines.

Table 1: Comparison of Biological Activities

Compound NameAntimicrobial ActivityAnti-inflammatory ActivityAntitumor Activity
Thiazine AEffectiveModerateHigh
Thiazine BModerateHighModerate
N-(3,4-dimethylphenyl)-2-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)-3-phenylpropanamideTBDTBDTBD

Note: TBD = To Be Determined based on future studies.

Case Studies

Several case studies have explored the biological activity of thiazine derivatives:

  • Study on Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated various thiazine compounds against resistant bacterial strains. Results indicated that certain modifications in the thiazine ring enhanced antimicrobial potency.
  • Inflammation Model : In a murine model of inflammation, a related thiazine compound demonstrated significant reduction in inflammatory markers when administered at specific dosages.
  • Cancer Cell Line Testing : Research conducted on human cancer cell lines revealed that compounds structurally similar to N-(3,4-dimethylphenyl)-2-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)-3-phenylpropanamide exhibited selective cytotoxicity towards certain cancer types, suggesting potential for therapeutic applications.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Acetamide Derivatives
  • Compound 9b (): 2-(3,4-Dimethylphenyl)-N-[2-(4-hydroxy-3-methoxyphenyl)ethyl]acetamide Structural Similarities: Shares the 3,4-dimethylphenyl group. Key Differences: The propanamide backbone is replaced with an acetamide, and the thiazinan ring is absent. Instead, a hydroxy-methoxyphenethyl group is present. Synthetic Route: Prepared via coupling of 3,4-dimethylphenylacetic acid with 4-hydroxy-3-methoxyphenethylamine using HATU in DMSO, yielding a colorless film with 100% purity .
Hydroxamic Acid Derivatives ()
  • Compounds 6–10: N-(4-chlorophenyl)-substituted hydroxamic acids with cycloalkyl/alkyl chains. Structural Similarities: Aromatic substituents (e.g., 4-chlorophenyl) and amide linkages. Key Differences: Hydroxamic acid (-CONHOH) groups replace the propanamide backbone. These compounds are known for metal-chelating properties, unlike the target compound. Functional Impact: Hydroxamic acids exhibit distinct biological activities (e.g., histone deacetylase inhibition), suggesting divergent mechanisms compared to the sulfone-containing target compound .
Thiazolyl Propanamide ()
  • (Z)-N-(4-(2-(12H-dibenzo[b,f][1,4,5]thiadiazocin-3-yl)-4-(4-fluorophenyl)-thiazol-5-yl)pyridin-2-yl)-3-(2,5-dimethoxyphenyl)propanamide (29)
    • Structural Similarities : Propanamide backbone and aromatic substituents (fluorophenyl, dimethoxyphenyl).
    • Key Differences : Incorporates a thiazol-5-yl ring and a dibenzothiadiazocin moiety instead of the thiazinan sulfone group.
    • Synthetic Complexity : Requires multi-step synthesis involving nitro reduction and cyclization, highlighting the target compound’s relatively simpler synthesis .

Physicochemical and Pharmacokinetic Comparisons

Table 1: Key Properties of Target Compound and Analogs
Compound Backbone Aromatic Substituent Functional Group Solubility (Predicted) LogP (Est.) Reference
Target Compound Propanamide 3,4-Dimethylphenyl 1,1-Dioxothiazinan-4-yl Moderate (polar sulfone) ~3.5
9b () Acetamide 3,4-Dimethylphenyl Hydroxy-methoxyphenethyl Low (lipophilic) ~2.8
Compound 6 () Hydroxamic acid 4-Chlorophenyl Cyclopropane-carboxamide High (polar -CONHOH) ~1.2
Compound 29 () Propanamide 4-Fluorophenyl, dimethoxy Thiazol-5-yl, dibenzothiadiazocin Low (bulky aromatics) ~4.1

Key Observations :

  • The target compound’s thiazinan sulfone group enhances polarity compared to acetamide derivatives (e.g., 9b) but remains less polar than hydroxamic acids.

Q & A

Q. What are the standard synthetic protocols for this compound, and what key reaction conditions influence yield?

The synthesis involves multi-step organic reactions, typically including:

  • Amide bond formation : Coupling reagents like EDC/HOBt facilitate condensation between carboxylic acid derivatives and amines under nitrogen protection .
  • Thiazinane ring functionalization : Sulfur oxidation steps (e.g., using H₂O₂ or NaIO₄) to achieve the 1,1-dioxo moiety, requiring precise stoichiometry and temperature control (70–90°C) .
  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance reaction efficiency, while ethanol or methanol aids in crystallization .
    Key factors : Reaction time (3–24 hours), catalyst concentration (1–2 eq.), and inert atmosphere (N₂/Ar) critically impact yield (45–60% reported) .

Q. Which analytical techniques are most reliable for characterizing purity and structural integrity?

  • NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry of the dimethylphenyl group and thiazinane ring substitution patterns .
  • Mass spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H]+ peaks) and detects trace byproducts .
  • HPLC : Reverse-phase methods (C18 columns, acetonitrile/water gradients) assess purity (>95% threshold for pharmacological studies) .
  • X-ray crystallography (if crystalline) : SHELX software refines crystal structures to resolve stereochemical ambiguities .

Q. What are the primary applications of this compound in medicinal chemistry?

  • Enzyme inhibition studies : The amide and thiazinane moieties suggest potential as a protease or kinase inhibitor scaffold .
  • Structure-activity relationship (SAR) modeling : Derivatives are synthesized via substitutions at the phenyl or thiazinane groups to optimize bioactivity .

Advanced Research Questions

Q. How can computational methods optimize synthesis and predict reactivity?

  • Density Functional Theory (DFT) : Models transition states for amide coupling or sulfur oxidation steps to identify energy barriers and ideal catalysts .
  • Molecular docking : Screens virtual libraries of derivatives against target proteins (e.g., HIV-1 protease) to prioritize synthesis .
  • Crystallographic data integration : SHELXL refines X-ray structures to guide synthetic modifications for improved solubility .

Q. What strategies address low yields or byproduct formation during synthesis?

  • Byproduct analysis : Use LC-MS to identify intermediates (e.g., incomplete oxidation products) and adjust reagent ratios .
  • Temperature modulation : Lowering reaction temperature (to 50°C) during amide coupling reduces decomposition .
  • Catalyst screening : Transition-metal catalysts (e.g., Pd/C) improve regioselectivity in aromatic substitutions .

Q. How can researchers elucidate the mechanism of biological activity?

  • In vitro assays :
    • Kinase inhibition : ATP-binding assays (e.g., ADP-Glo™) quantify IC₅₀ values .
    • Cellular uptake studies : Fluorescent tagging (e.g., FITC conjugation) tracks intracellular localization .
  • Metabolic stability : Liver microsome assays identify oxidative degradation pathways .

Q. How should discrepancies in pharmacological data across studies be resolved?

  • Purity verification : Re-analyze compounds via HPLC and NMR to exclude batch-to-batch variability .
  • Assay standardization : Compare IC₅₀ values under consistent conditions (pH, temperature, cell lines) .
  • In vivo validation : Use murine models to confirm in vitro findings, adjusting dosages for bioavailability differences .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.